molecular formula C27H34N4O7 B2776837 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate CAS No. 1351642-32-4

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate

Cat. No.: B2776837
CAS No.: 1351642-32-4
M. Wt: 526.59
InChI Key: FTEPVNNXFYXAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any functional groups present .


Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Discovery of ACAT Inhibitors

A study by Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), which exhibits selectivity for human ACAT-1 over ACAT-2. The molecular design involved the insertion of a piperazine unit, enhancing aqueous solubility and oral absorption, making it a clinical candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Nano-Materials

Mokhtari and Pourabdollah (2013) synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and screened them for antimicrobial activities against pathogenic bacteria and Candida species. The compounds showed more effectiveness against fungi than bacteria, indicating the significance of substituents on benzothiazole ring and dimethylpiperidine group on anticandidal activity (Mokhtari & Pourabdollah, 2013).

Histamine H3 Receptor Antagonists

Barbier et al. (2004) explored JNJ-5207852, a novel, non-imidazole histamine H3 receptor antagonist with high affinity and selectivity. It showed potential in increasing wakefulness and decreasing REM sleep without affecting body weight, highlighting its therapeutic potential in sleep disorders (Barbier et al., 2004).

Imidazole Replacement in Histamine H3-Receptor Antagonists

Meier et al. (2001) investigated the effects of replacing imidazole with a piperidine moiety in various structural classes of histamine H3-receptor antagonists. While some derivatives showed a loss of affinity, others maintained their in vitro affinities and potency in vivo, suggesting that this structural modification could be beneficial for certain derivatives (Meier et al., 2001).

Safety and Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound .

Future Directions

This would involve a discussion of potential future research directions or applications for the compound .

Properties

IUPAC Name

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3.C2H2O4/c1-31-23-8-7-19(15-24(23)32-2)9-12-26-25(30)17-28-13-10-20(11-14-28)16-29-18-27-21-5-3-4-6-22(21)29;3-1(4)2(5)6/h3-8,15,18,20H,9-14,16-17H2,1-2H3,(H,26,30);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEPVNNXFYXAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.